N-Butyl-3-chloro-5-nitrobenzamide
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Overview
Description
N-Butyl-3-chloro-5-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a butyl group, a chlorine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-3-chloro-5-nitrobenzamide can be synthesized through the direct condensation of 3-chloro-5-nitrobenzoic acid with n-butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of n-butylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate and improve the overall yield. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxy derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Reduction: N-Butyl-3-chloro-5-aminobenzamide.
Substitution: N-Butyl-3-hydroxy-5-nitrobenzamide.
Hydrolysis: 3-Chloro-5-nitrobenzoic acid and n-butylamine.
Scientific Research Applications
N-Butyl-3-chloro-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Butyl-3-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-3-chloro-4-nitrobenzamide
- N-Butyl-3-chloro-5-aminobenzamide
- N-Butyl-3-hydroxy-5-nitrobenzamide
Uniqueness
N-Butyl-3-chloro-5-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the butyl group also enhances its lipophilicity, making it more suitable for applications that require membrane permeability.
Properties
IUPAC Name |
N-butyl-3-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-13-11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,2-4H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXLQSSWOSXFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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